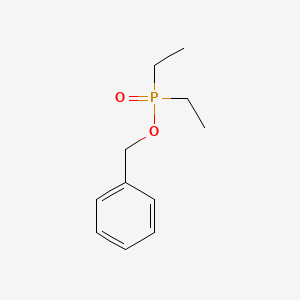
Diethylphosphinic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylphosphinic acid benzyl ester is an organophosphorus compound with the molecular formula C11H17O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylphosphinic acid benzyl ester can be synthesized through the esterification of diethylphosphinic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethylphosphinic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Benzyl alcohol and diethylphosphinic acid.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Diethylphosphinic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of diethylphosphinic acid benzyl ester involves its reactivity with nucleophiles and electrophiles. The ester bond is susceptible to hydrolysis, leading to the formation of diethylphosphinic acid and benzyl alcohol. The compound can also undergo oxidation and reduction reactions, which are mediated by specific enzymes or chemical reagents.
Comparison with Similar Compounds
Similar Compounds
Diethylphosphite: Similar in structure but lacks the benzyl group.
Diethyl benzylphosphonate: Contains a phosphonate group instead of a phosphinic acid group.
Benzylphosphonic acid diethyl ester: Another ester derivative with similar reactivity.
Uniqueness
Diethylphosphinic acid benzyl ester is unique due to its specific ester bond and the presence of both diethylphosphinic acid and benzyl groups. This combination imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
13274-91-4 |
|---|---|
Molecular Formula |
C11H17O2P |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
diethylphosphoryloxymethylbenzene |
InChI |
InChI=1S/C11H17O2P/c1-3-14(12,4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
DQBAITHIHYRSFA-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



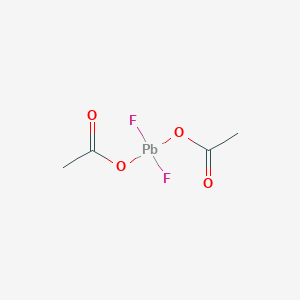
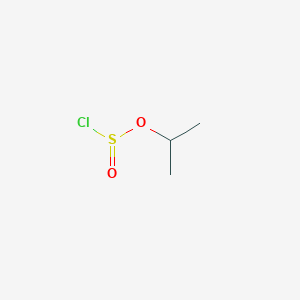
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
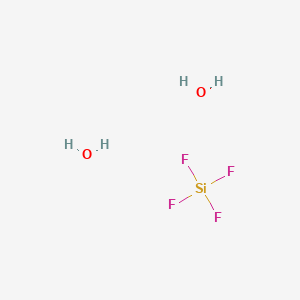
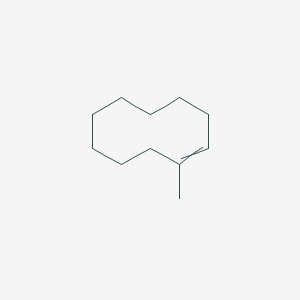
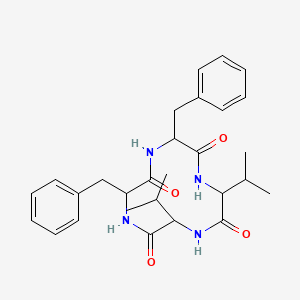
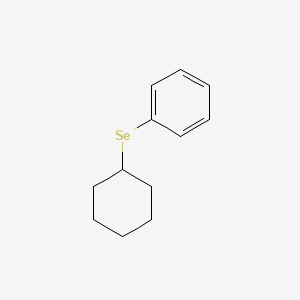
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
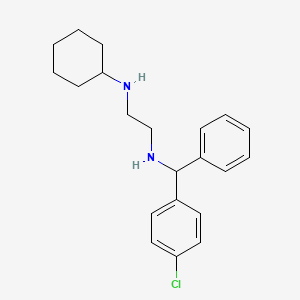
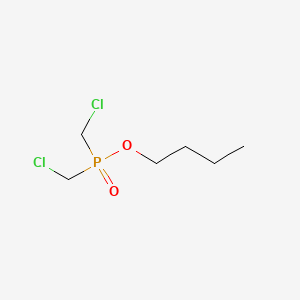
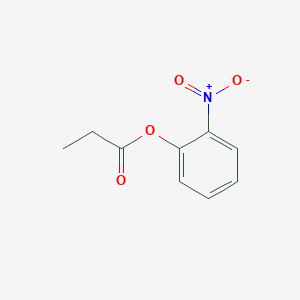
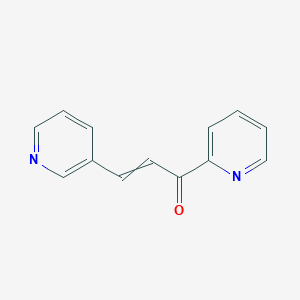
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
